Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide
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Overview
Description
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various scientific fields. This compound consists of a phenyl group attached to an isoxazole ring, which is further connected to a methyl phenyl sulfide moiety. The presence of the isoxazole ring imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include the use of platinum catalysts and specific temperature and pressure settings to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for further research and applications.
Scientific Research Applications
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-phenyl-5-isoxazolyl)phenyl ether
- Methyl 2-(3-phenyl-5-isoxazolyl)phenyl ketone
- Methyl 2-(3-phenyl-5-isoxazolyl)phenyl amine
Uniqueness
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its ether, ketone, and amine analogs
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-19-16-10-6-5-9-13(16)15-11-14(17-18-15)12-7-3-2-4-8-12/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOCNKLYOYDPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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